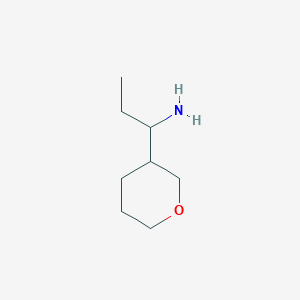

1-(Oxan-3-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(9)7-4-3-5-10-6-7/h7-8H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYWIPJNKYITCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1491556-16-1 | |

| Record name | 1-(oxan-3-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Route Design for 1 Oxan 3 Yl Propan 1 Amine

Foundational Synthetic Strategies for Amine Construction

The construction of the 1-(Oxan-3-yl)propan-1-amine framework can be achieved through several foundational synthetic routes, each starting from different precursors and employing distinct mechanistic pathways.

Reductive Amination Pathways Utilizing Oxane Precursors

The process can be performed in a stepwise manner or, more conveniently, as a one-pot reaction. youtube.com In the direct, one-pot approach, the ketone, amine source, and a selective reducing agent are combined. nih.gov The choice of reducing agent is critical; it must be mild enough to not reduce the starting ketone but reactive enough to reduce the intermediate imine. youtube.comyoutube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly employed for this purpose due to their enhanced selectivity for the protonated iminium ion over the neutral carbonyl group. masterorganicchemistry.comnih.gov The reaction is often performed under mildly acidic conditions (pH ~4-5), which facilitates imine formation without passivating the amine nucleophile. youtube.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Characteristics | Selectivity Profile |

|---|---|---|---|

| Sodium Borohydride (B1222165) | NaBH₄ | Powerful reducer; can reduce aldehydes/ketones directly. youtube.com | Low selectivity for imine over ketone. |

| Sodium Cyanoborohydride | NaBH₃CN | Milder reducer; less toxic than NaCN but requires careful handling. masterorganicchemistry.com | Highly selective for imine/iminium ion over carbonyls. youtube.com |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild, non-toxic, and effective reducer. masterorganicchemistry.comnih.gov | Excellent selectivity for imines; often the reagent of choice. nih.gov |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Co) | "Green" method; uses hydrogen gas and a metal catalyst. youtube.commdpi.com | Effective, but may reduce other functional groups if present. |

Nucleophilic Addition to Imines and Related Electrophiles

An alternative to reductive amination involves the direct addition of a carbanionic nucleophile to an imine or a related electrophile. wiley-vch.de For the synthesis of this compound, this route would conceptually involve an imine derived from oxane-3-carbaldehyde. An ethyl-containing organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent) or ethyllithium, would then act as the nucleophile.

The general process involves two discrete steps: (1) formation of the imine and (2) nucleophilic addition. wiley-vch.de The imine is typically formed by the condensation of an aldehyde with a primary amine, often with azeotropic removal of water. libretexts.orgmasterorganicchemistry.com However, N-alkyl imines are less electrophilic than their corresponding carbonyls. wiley-vch.de Consequently, direct addition of organometallic reagents often requires activation of the imine. This is commonly achieved by installing an electron-withdrawing group (e.g., sulfonyl, phosphinoyl) on the imine nitrogen, which significantly enhances its electrophilicity and facilitates smooth addition of nucleophiles like Grignard reagents. wiley-vch.de After the addition, the activating group is cleaved to yield the final amine.

Ring-Opening Reactions of Strained Ring Systems with Amine Sources

The synthesis of amines can also be accomplished through the nucleophilic ring-opening of strained heterocyclic systems, most notably aziridines (three-membered rings containing nitrogen). wikipedia.orgmdpi.com Due to significant ring strain, aziridines are susceptible to ring-opening by a variety of nucleophiles. wikipedia.orgnih.gov This reaction provides a powerful method for constructing β-functionalized alkylamines. mdpi.com

A hypothetical strategy for this compound using this method could involve the reaction of a suitable organometallic reagent containing the oxane-3-yl moiety with a 2-propyl-substituted aziridine (B145994). The regioselectivity of the ring-opening is a key consideration and is influenced by the substituents on the aziridine ring and the nitrogen atom. mdpi.comnih.gov Activation of the aziridine nitrogen, often by an electron-withdrawing group or through protonation to form an aziridinium (B1262131) ion, is typically required to facilitate the ring-opening by the nucleophile. nih.govnih.gov This approach allows for the stereocontrolled introduction of both the amine and an adjacent carbon substituent.

Stereoselective Synthesis and Asymmetric Induction in this compound Formation

The C1 position of the propyl side-chain in this compound is a stereocenter. Therefore, controlling the stereochemical outcome of the synthesis is crucial for accessing enantiomerically pure forms of the compound.

Enantioselective Catalytic Approaches

Asymmetric catalysis offers the most efficient means of generating chiral molecules with high enantioselectivity. nih.gov These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing amines. nih.gov When performed with a chiral catalyst, asymmetric hydroamination can produce chiral amines with high enantiomeric excess. researchgate.net To synthesize this compound via this route, the logical precursor would be an alkene, such as 3-(prop-1-en-1-yl)oxane.

The catalytic cycle typically involves a chiral metal complex that coordinates to both the alkene and the amine. Key developments in this field have utilized catalysts based on late transition metals (e.g., palladium, rhodium) and rare-earth metals (e.g., lanthanum, yttrium, samarium). nih.govresearchgate.netnih.gov Chiral ligands, such as BINOL or BINAP derivatives, are coordinated to the metal center and create a chiral environment that directs the facial selectivity of the amine addition to the alkene, leading to the preferential formation of one enantiomer. nih.gov The mechanism can vary, with some systems proceeding via nucleophilic attack on a coordinated alkene, while others involve migratory insertion of the alkene into a metal-amide bond. researchgate.netnih.gov

Table 2: Illustrative Catalytic Systems for Asymmetric Hydroamination

| Metal Catalyst | Chiral Ligand Type | Substrate Type | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Lanthanide Complexes (La, Sm, Y, Lu) | Chiral BINOL-based ligands | Aminoalkenes (Intramolecular) | Good to excellent (e.g., 60-73% ee). nih.govprinceton.edu |

| Yttrium Complexes | Binaphtholate ligands | Alkenes (Intermolecular) | Moderate (e.g., up to 61% ee). princeton.edu |

| Palladium Complexes | (R)-Tol-BINAP | 1,3-Dienes | Good (e.g., up to 71% ee). nih.gov |

| Rhodium/Iridium Complexes | Chiral Phosphine (B1218219) Ligands (e.g., DIPAMP, BINAP) | Enamines (Hydrogenation) | Excellent (often >95% ee). nih.govyoutube.com |

Diastereoselective Synthesis from Chiral Oxane Precursors

An alternative strategy involves starting with a chiral, enantiomerically pure oxane precursor. The existing stereocenter at C3 of the oxane ring can then direct the stereoselective formation of the new chiral center on the aminopropyl side chain.

In substrate-controlled synthesis, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. For the synthesis of this compound, a chiral 3-formyl-oxane could serve as a key intermediate. The addition of an ethyl organometallic reagent (e.g., ethylmagnesium bromide or ethyllithium) to this aldehyde would proceed with facial selectivity dictated by the steric and electronic environment around the C3 position of the oxane ring, leading to a diastereomerically enriched alcohol. This alcohol can then be converted to the amine via standard functional group transformations, such as a Mitsunobu reaction with a nitrogen nucleophile followed by reduction.

The stereochemical outcome of such additions can often be predicted using established models like the Felkin-Ahn or Cram-chelation models, depending on the nature of the substituents on the oxane ring and the reaction conditions. nih.gov

Chiral auxiliaries are powerful tools for inducing stereoselectivity. An achiral oxane precursor, such as 1-(oxan-3-yl)propan-1-one, can be condensed with a chiral amine auxiliary, like (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. nih.gov

The subsequent reduction of this imine with a non-chiral reducing agent (e.g., sodium borohydride) proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to afford the desired chiral primary amine. The Evans oxazolidinone auxiliaries are another class of widely used chiral auxiliaries that can control the stereochemistry of alkylation reactions to introduce the propyl chain.

| Chiral Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Reference |

| (S)-tert-Butanesulfinamide | Reduction of N-sulfinyl ketimines | up to 98:2 | nih.gov |

| Evans Oxazolidinone | Alkylation | 98:2 | |

| Pseudoephedrine | Alkylation | 98:2 to ≥99:1 |

This table provides examples of the high diastereoselectivities achieved using common chiral auxiliaries in reactions relevant to the synthesis of the target amine.

Deracemization and Kinetic Resolution Strategies

When a racemic mixture of this compound is obtained, deracemization or kinetic resolution can be employed to isolate the desired enantiomer.

Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, leaving the other enantiomer unreacted. diva-portal.org This can be achieved through enzymatic methods, for instance, using an amine dehydrogenase that selectively oxidizes one enantiomer. diva-portal.org Alternatively, transition metal-catalyzed kinetic resolution, such as the palladium-catalyzed intramolecular allylation with a chiral phosphoric acid, can be employed. mdpi.com

Deracemization is a more efficient process where the unwanted enantiomer is converted into the desired one, theoretically allowing for a 100% yield of a single enantiomer. This can be achieved through a combination of a stereoselective oxidation and a non-selective reduction in a cyclic process.

Alternative Synthetic Approaches and Enabling Technologies

Modern synthetic chemistry is continually evolving, with new technologies enabling more efficient and sustainable routes to complex molecules.

Flow chemistry, for example, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivities. The use of microreactors can also enhance safety when dealing with hazardous reagents or intermediates.

Biocatalysis, utilizing enzymes such as transaminases or amine dehydrogenases, offers a green and highly selective alternative to traditional chemical methods for amine synthesis. diva-portal.org These enzymatic reactions are typically performed in aqueous media under mild conditions.

Recent advances in C-H functionalization also present a novel and efficient approach. A palladium-catalyzed stereoselective γ-methylene C-H arylation of an aminotetrahydropyran has been demonstrated, which could potentially be adapted to introduce the propyl group or a precursor. nih.gov

Solid-Phase Organic Synthesis (SPOS) of Amine Derivatives

Solid-phase organic synthesis (SPOS) provides a powerful platform for the efficient assembly of compound libraries and for streamlining purification processes. While direct SPOS of this compound is not extensively documented, established methods for the synthesis of secondary and complex amines on solid supports can be adapted for this target. d-nb.infoorganic-chemistry.org

One potential strategy involves immobilizing a suitable oxane precursor onto a polymer resin. For instance, oxan-3-one could be attached to a resin via a linker, followed by a Wittig-type reaction to introduce a two-carbon extension, and subsequent reductive amination to form the desired amine. Alternatively, a resin-bound azide (B81097) could undergo a Staudinger reaction to form an iminophosphorane, which is then alkylated with a suitable oxane-containing electrophile, followed by hydrolysis to release the secondary amine. organic-chemistry.org This latter approach is particularly advantageous as it often proceeds with high purity and avoids common issues like over-alkylation. organic-chemistry.org

The choice of resin and linker is critical for the success of SPOS. d-nb.info Resins like polystyrene-divinylbenzene (PS-DVB) co-polymers offer good swelling properties in a range of solvents, facilitating reagent diffusion. d-nb.info The development of specialized linkers that can be cleaved under mild conditions without affecting the final product is an area of active research.

| Synthetic Approach on Solid Phase | Key Reactions | Potential Advantages | Reference |

|---|---|---|---|

| Immobilized Oxane Precursor | - Resin attachment

| Convergent route, allows for diversification of the amine component. | d-nb.info |

| Staudinger Ligation Approach | - Staudinger reaction (resin-bound azide)

| High purity of cleaved product, avoids over-alkylation, potential for regeneration of the phosphine oxide-bound resin. | organic-chemistry.org |

Flow Chemistry Applications in Oxane-Amine Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and greater scalability. youtube.comyoutube.com These benefits are particularly relevant for the synthesis of complex amine architectures. The application of flow chemistry to the synthesis of a structurally related spirocyclic oxane-amine, Boc-protected-1-oxa-8-azaspiro[4.5]decan-3-amine, highlights the potential of this technology. vapourtec.com In this synthesis, a continuous three-step flow process was developed to manage the formation and reduction of a potentially energetic azide intermediate on a large scale. vapourtec.com

A hypothetical flow synthesis of this compound could involve pumping a stream of an oxane-based starting material, such as 3-propyloxane, and an aminating agent through a series of heated or cooled reactor coils. The small dimensions of the flow channels allow for precise temperature control and rapid mixing, often leading to reduced reaction times and higher yields compared to batch processes. youtube.com Furthermore, integrating in-line purification modules can streamline the entire manufacturing process, delivering the final product with high purity. youtube.com The use of immobilized catalysts or reagents within packed-bed reactors in a flow setup can further enhance efficiency and simplify product isolation. researchgate.netnih.gov

| Parameter | Batch Chemistry | Flow Chemistry | Reference |

|---|---|---|---|

| Heat Transfer | Limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio | youtube.com |

| Safety | Higher risk with hazardous intermediates or exotherms | Improved safety, smaller reaction volumes at any given time | youtube.com |

| Scalability | Often requires process redesign | Scalable by running the process for a longer duration ("scaling out") | youtube.com |

| Reaction Time | Hours to days | Minutes to hours | nih.gov |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial parts of all starting materials, are a cornerstone of efficient and diversity-oriented synthesis. nih.govwindows.net Several MCRs could be envisioned for the rapid assembly of the this compound scaffold.

One plausible approach is a variation of the Mannich reaction or the Petasis borono-Mannich reaction. nih.gov A three-component reaction between oxan-3-carbaldehyde, an amine (such as ammonia (B1221849) or a protected equivalent), and a suitable two-carbon nucleophile could potentially construct the desired framework in a single, highly atom-economical step. Another powerful MCR is the A³ coupling (Aldehyde-Alkyne-Amine), which typically yields propargylamines. nih.gov A strategy could involve the A³ coupling of oxan-3-carbaldehyde, an amine, and acetylene, followed by reduction of the resulting alkyne to furnish the saturated propyl chain of this compound. The development of metal-free MCRs is also a growing area of interest, offering more sustainable synthetic routes. nih.gov

Total Synthesis Contexts for Structurally Related Complex Molecules

While this compound itself may not be a widely cited intermediate in published total synthesis campaigns, its core structure—the oxane-amine motif—is a recurring feature in numerous biologically active natural products. The synthetic strategies developed for these complex molecules provide valuable insights into the construction of such architectures.

Intermediacy of this compound in Advanced Synthetic Campaigns

A direct literature precedent for this compound serving as a key intermediate in a total synthesis is not readily apparent. However, its structure represents a valuable synthon. The oxane ring provides conformational constraint and potential hydrogen bond accepting capabilities, while the primary amine serves as a versatile handle for further functionalization, such as amide bond formation, alkylation, or arylation. In hypothetical synthetic campaigns, it could be used as a building block for constructing inhibitors of enzymes that recognize piperidine (B6355638) or related heterocyclic structures, or as a fragment in the modular synthesis of complex alkaloids or polyether natural products.

Analogous Oxane-Containing Amine Architectures in Total Synthesis Efforts

The synthesis of natural products and complex pharmaceuticals frequently involves the construction of saturated oxygen heterocycles linked to nitrogen-containing fragments. nih.gov These efforts underscore the importance of the structural motif found in this compound.

For example, the total synthesis of (+)-janoxepin, an antiplasmodial agent isolated from the fungus Aspergillus janus, features a dihydro-oxepine ring, a close relative of the oxane ring. nih.gov The strategies employed in such syntheses, often involving ring-closing metathesis or intramolecular cyclizations, are instructive for the formation of the core oxane structure. nih.gov Similarly, the development of synthetic routes to complex molecules like spirocyclic systems, such as the 1-oxa-8-azaspiro[4.5]decan-3-amine prepared by Pfizer for medicinal chemistry applications, showcases advanced methods for creating intricate oxane-amine architectures. vapourtec.com These examples demonstrate the recurring importance of this structural class and the sophisticated chemical technology developed for its synthesis.

Chemical Reactivity, Transformation Chemistry, and Mechanistic Elucidation of 1 Oxan 3 Yl Propan 1 Amine

Reactivity Profiles of the Primary Amine Functionality

The primary amine group is a versatile nucleophile and base, readily participating in a wide array of chemical transformations. Its reactivity is foundational to the synthesis of a diverse range of derivatives.

Amidation and Sulfonamidation Reactions

The primary amine of 1-(Oxan-3-yl)propan-1-amine is expected to react readily with carboxylic acid derivatives and sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are fundamental in organic and medicinal chemistry.

Amidation: The formation of an amide bond typically involves the reaction of the amine with an activated carboxylic acid. researchgate.net Common methods include the use of acyl chlorides or the direct condensation of a carboxylic acid with the amine using coupling reagents. researchgate.netnih.gov A general procedure for direct amidation involves condensing a carboxylic acid and an amine in the presence of a promoter like titanium tetrachloride (TiCl₄). nih.gov The reaction mechanism often proceeds through the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. researchgate.netnih.gov

Sulfonamidation: Sulfonamides are typically prepared by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com This reaction is a cornerstone for the synthesis of many pharmaceutical compounds. cbijournal.com Alternative methods, such as the sulfur-phenolate exchange (SuPhenEx), have been developed using starting materials like 4-nitrophenyl benzylsulfonate, which react with amines to form sulfonamides in good yields. wur.nl

| Reaction Type | Reactant | Reagents/Conditions | Product Type |

|---|---|---|---|

| Amidation | Carboxylic Acid | Coupling agents (e.g., DCC, EDC), or conversion to acyl chloride (e.g., SOCl₂) followed by amine addition. | N-[1-(Oxan-3-yl)propyl]amide |

| Amidation | Carboxylic Acid | TiCl₄, Pyridine, 85 °C. nih.gov | N-[1-(Oxan-3-yl)propyl]amide |

| Sulfonamidation | Sulfonyl Chloride | Base (e.g., Pyridine, Triethylamine). cbijournal.com | N-[1-(Oxan-3-yl)propyl]sulfonamide |

| Sulfonamidation | 4-Nitrophenyl sulfonate | Base (e.g., NaH). wur.nl | N-[1-(Oxan-3-yl)propyl]sulfonamide |

Alkylation and Acylation Processes

Alkylation: The nitrogen atom of the primary amine is nucleophilic and can be alkylated by various electrophiles. Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The transamination of Mannich bases, which involves the exchange of an amine, is another method for N-alkylation. researchgate.net

Acylation: Acylation of the primary amine can be achieved using acylating agents such as acyl chlorides or anhydrides. researchgate.net This reaction is a common method for the synthesis of amides and is mechanistically similar to amidation with activated carboxylic acids. The fundamental principle involves the reaction of an activated carboxylic acid derivative with the amine. researchgate.net

Formation of Imines, Enamines, and Related Derivatives

Imine Formation: Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comwikipedia.org This reversible, acid-catalyzed process begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration yields the C=N double bond of the imine. libretexts.orgyoutube.com The reaction of this compound with an aldehyde or ketone would be expected to produce the corresponding N-[1-(Oxan-3-yl)propyl]imine.

Enamine Formation: Enamines are unsaturated compounds characterized by an amino group attached to a carbon-carbon double bond. wikipedia.orgnumberanalytics.com They are typically formed from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.orgquimicaorganica.org When a primary amine is used, the thermodynamically more stable imine is the preferential product. wikipedia.org The tautomerization of an imine to its enamine form can occur, but the equilibrium generally favors the imine. wikipedia.org Therefore, direct formation of a stable enamine from this compound is less common than imine formation.

| Reactant Type | Amine Type | Product | Key Features |

|---|---|---|---|

| Aldehyde/Ketone | Primary Amine (e.g., this compound) | Imine (Schiff Base). masterorganicchemistry.com | Reversible, acid-catalyzed reaction involving a carbinolamine intermediate and loss of water. libretexts.org |

| Aldehyde/Ketone | Secondary Amine | Enamine. wikipedia.orgquimicaorganica.org | An iminium ion intermediate loses a proton from the α-carbon. libretexts.org |

Transformations Involving the Tetrahydropyran (B127337) (Oxane) Ring System

The tetrahydropyran ring, also known by its IUPAC name oxane, is a saturated ether. wikipedia.org It is generally a stable heterocycle but can undergo specific transformations under certain conditions, such as ring-opening or oxidation.

Ring-Opening Reactions and Subsequent Cyclizations

The tetrahydropyran ring can be opened to yield acyclic structures, a strategy employed in synthetic chemistry to create complex stereochemical arrays. escholarship.org These reactions often require specific activation.

Lewis Acid-Mediated Opening: Treatment with reagents like HBr and sulfuric acid can open the tetrahydropyran ring to form 1,5-dibromopentanes. beilstein-journals.org

Catalytic Ring Opening: Nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydropyrans with Grignard reagents can lead to stereospecific ring-opening, forming acyclic alcohols. escholarship.org Copper-catalyzed methodologies have also been developed for the ring-opening cyclization of hydroxycyclopropanols to synthesize substituted tetrahydropyrans. rsc.orgrsc.org Samarium(II) iodide is another reagent known to promote the ring-opening of tetrahydropyran derivatives. acs.org

The presence of the 3-substituent on the oxane ring in this compound would influence the regioselectivity of such ring-opening reactions.

Oxidation and Reduction Pathways of the Heterocyclic Ring

Oxidation: The oxidation of the tetrahydropyran ring is a complex process. Studies on the low-temperature oxidation of tetrahydropyran itself show that the ether oxygen significantly influences the reactivity. consensus.app It weakens the C-H bonds at the ortho-sites (C2 and C6) and enhances them at the meta-sites (C3 and C5). consensus.app Oxidation can lead to ring-opening pathways, forming products like pentanedial, vinyl formate, and ethene. researchgate.netuga.edu These ring-opening reactions can be more pronounced in tetrahydropyran compared to analogous cycloalkanes, diminishing the formation of certain intermediates like ketohydroperoxides. researchgate.netuga.edu

Reduction: The tetrahydropyran ring is a saturated ether and is generally resistant to reduction under standard catalytic hydrogenation conditions or with common hydride reagents like lithium aluminum hydride (LiAlH₄). However, reductive cleavage can be achieved under more forcing conditions, for example, using a combination of a Lewis acid and a reducing agent like a silane. ulpgc.es Reduction of oxetane (B1205548) diesters to diols has been achieved with lithium borohydride (B1222165) (LiBH₄), though this is a smaller ring system. acs.org For the specific compound , chemoselective reduction would be a consideration, as the amine functionality could also be reactive.

Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

3.2.3. Functionalization at Other Positions of the Oxane Core 3.3. Elucidation of Reaction Mechanisms 3.3.1. Spectroscopic Monitoring of Reaction Progress 3.3.2. Kinetic Studies and Activation Energy Determination 3.3.3. Isotope Labeling Experiments for Mechanistic Insight

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Conformational Analysis and Advanced Stereostructural Characterization

Theoretical and Computational Investigations of Conformation and Stereochemistry

Computational chemistry provides powerful tools for predicting and understanding the complex conformational landscapes of molecules. These methods allow for the exploration of potential energy surfaces to identify stable conformers and the energy barriers between them.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the electronic structure and relative energies of different conformers. These calculations solve the electronic Schrödinger equation to provide accurate geometries and energies for isolated molecules. For 1-(Oxan-3-yl)propan-1-amine, DFT calculations would be employed to optimize the geometries of various possible chair and twist-boat conformations of the oxane ring, as well as the different rotational isomers (rotamers) of the propan-1-amine side chain. The results of these calculations would yield a set of low-energy conformers and their relative stabilities.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Oxane Ring Conformation | Propan-1-amine Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair (Equatorial) | Anti | 0.00 |

| 2 | Chair (Equatorial) | Gauche | 0.85 |

| 3 | Chair (Axial) | Anti | 2.50 |

| 4 | Chair (Axial) | Gauche | 3.20 |

| 5 | Twist-Boat | - | 5.50 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated computational studies.

While quantum chemical calculations are excellent for studying specific conformers, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. researchgate.netfrontiersin.org By simulating the motion of atoms and molecules, MD can explore the conformational space more broadly and identify the most populated conformational states at a given temperature. researchgate.net For this compound, an MD simulation would reveal the flexibility of the oxane ring and the side chain, showing how they interconvert between different conformations in solution. nih.gov

Conformational searching algorithms systematically or randomly generate a large number of possible conformations, which are then minimized using molecular mechanics or quantum chemical methods to find all low-energy structures. This approach is crucial for ensuring that all relevant conformers on the potential energy surface have been identified.

By combining the results from quantum chemical calculations and molecular dynamics simulations, researchers can predict the preferred conformations of this compound. The relative energies of the conformers determine their populations at thermal equilibrium, as described by the Boltzmann distribution.

Furthermore, these computational methods can be used to locate the transition state structures that connect different conformers. The energy difference between a stable conformer and a transition state represents the energy barrier for that particular conformational interconversion. For the oxane ring, this would include the barrier for chair-to-chair interconversion, which may proceed through twist-boat intermediates.

Advanced Spectroscopic Methods for Stereochemical Assignment

Spectroscopic techniques are indispensable for experimentally validating the theoretical predictions and for determining the three-dimensional structure of chiral molecules.

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are particularly powerful for determining the absolute configuration of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light.

To apply these methods to this compound, one would first need to computationally predict the ECD and VCD spectra for the different possible stereoisomers (R and S at the chiral center). These theoretical spectra are highly sensitive to the molecule's three-dimensional structure, including its conformation. By comparing the experimentally measured ECD or VCD spectrum with the calculated spectra, the absolute configuration of the molecule can be unambiguously assigned.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry. youtube.comdocbrown.info For determining the relative stereochemistry and conformational preferences of this compound in solution, advanced 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals scalar (through-bond) couplings between protons, helping to identify the connectivity of atoms within the molecule. For instance, it would confirm the proton network within the oxane ring and the propan-1-amine side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space interactions between protons that are close to each other (typically within 5 Å). The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons. By analyzing the NOESY spectrum, one can determine the relative orientation of different parts of the molecule. For example, NOE signals between protons on the propan-1-amine side chain and protons on the oxane ring would provide direct evidence for specific rotational conformations. For the oxane ring, the presence of strong axial-axial NOE correlations would confirm a chair conformation.

Table 2: Expected Key NOESY Correlations for an Equatorial Conformer of this compound

| Interacting Protons | Expected NOE Intensity | Structural Implication |

|---|---|---|

| H1' (methine) and H3 (axial) | Medium | Proximity of side chain to the axial face of the ring |

| H1' (methine) and H5 (axial) | Weak | |

| H2' (methylene) and H4 (axial/equatorial) | Varies with rotamer | Information on side chain rotation |

Note: This table is a hypothetical representation. Actual NOESY data would be required for a definitive analysis.

By integrating the data from these advanced computational and spectroscopic methods, a comprehensive and detailed picture of the conformational landscape and stereostructure of this compound can be constructed. Such an understanding is a prerequisite for any further investigation into its chemical reactivity and potential applications.

Analysis of "this compound" Reveals Data Scarcity

A thorough search of chemical databases and scientific literature did not yield specific studies on the conformational analysis or single-crystal X-ray diffraction of this compound. Information was found for structurally related but distinct molecules, such as 1-(oxan-2-yl)propan-1-amine (B2609140) and 1-(oxolan-3-yl)propan-1-amine. uni.luamericanelements.com These analogs, while similar, differ in the substitution pattern on the oxane ring or the nature of the heterocyclic ring itself, meaning their conformational preferences and crystallographic data cannot be reliably extrapolated to the target compound.

For instance, 1-(oxan-2-yl)propan-1-amine has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . americanelements.com In contrast, data for a related compound, 1,3-Bis(oxan-2-yl)propan-1-amine, is available on PubChem, but this is a much larger molecule with the formula C13H25NO2. nih.gov

The general technique of single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comcreative-biostructure.com It can elucidate bond lengths, bond angles, and the absolute configuration of chiral centers. creative-biostructure.com In principle, if a suitable single crystal of this compound could be synthesized and isolated, this technique would be the definitive method for establishing its absolute stereochemistry. However, no such crystallographic studies have been published.

Without experimental data from techniques like NMR spectroscopy or X-ray crystallography for this compound, any discussion of its specific conformational isomers or the determination of its absolute configuration would be purely speculative.

Applications and Utility in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Multistep Synthesis

Chiral amines are foundational to the synthesis of a vast array of pharmaceuticals, agrochemicals, and other biologically active molecules. sigmaaldrich.comresearchgate.netnih.gov They can serve as resolving agents, chiral auxiliaries, or integral components of the final molecular target. sigmaaldrich.com The enantiopure forms of 1-(Oxan-3-yl)propan-1-amine, in particular, offer a unique combination of a stereogenic center and a heterocyclic scaffold, making them valuable starting materials in multistep synthetic sequences.

The assembly of complex molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. mdpi.com this compound can be strategically employed in the construction of such scaffolds. The primary amine functionality provides a reactive handle for a multitude of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into larger, more intricate molecular architectures.

The oxane ring, while often considered a simple cyclic ether, imparts specific conformational rigidity and polarity to the molecule. This can be advantageous in directing the three-dimensional arrangement of substituents in a larger scaffold, a critical factor for achieving specific biological interactions. For instance, the oxane moiety can influence the spatial orientation of appended groups, potentially leading to enhanced binding affinity and selectivity for a biological target. While direct examples of the use of this compound in the synthesis of specific complex scaffolds are not extensively documented in publicly available literature, the principles of using similar chiral amines and heterocyclic building blocks are well-established. mdpi.combeilstein-journals.org

Table 1: Potential Reactions for Incorporating this compound into Molecular Scaffolds

| Reaction Type | Reagent/Partner | Resulting Linkage | Potential Application |

| Amidation | Carboxylic Acid/Acyl Chloride | Amide | Peptide mimetics, functional polymers |

| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | Synthesis of bioactive amines, ligand synthesis |

| Nucleophilic Substitution | Alkyl Halide | Secondary/Tertiary Amine | Elaboration of the amine functionality |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino Carbonyl | Formation of carbon-carbon bonds |

This table is based on general reactivity patterns of primary amines and is intended to illustrate potential, not definitively documented, applications of this compound.

Chirality transfer is a powerful strategy in asymmetric synthesis where the stereochemical information from a chiral molecule is transmitted to a new stereocenter in a substrate. rsc.org Chiral amines and their derivatives are frequently employed as auxiliaries for this purpose. mdpi.com In this context, enantiomerically pure this compound can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

Role in Catalyst and Ligand Design

The development of new catalysts and ligands is crucial for advancing the field of asymmetric catalysis, which is essential for the efficient synthesis of enantiomerically pure compounds. rsc.orgsigmaaldrich.com The structural attributes of this compound make it a promising candidate for the design of novel chiral ligands and organocatalysts.

Chiral ligands play a pivotal role in transition-metal-catalyzed asymmetric reactions by creating a chiral environment around the metal center, thereby directing the stereochemical outcome of the transformation. nih.govbeilstein-journals.org The amine functionality of this compound can be readily modified to incorporate other coordinating groups, such as phosphines, additional amines, or hydroxyl groups, to create bidentate or tridentate chiral ligands.

For instance, the amine could be acylated with a phosphine-containing carboxylic acid to generate a P,N-ligand. The resulting metal complex, for example with palladium or rhodium, could then be evaluated for its efficacy in asymmetric reactions like hydrogenation, allylic alkylation, or cross-coupling reactions. The stereogenic center and the oxane ring would be expected to enforce a specific conformation of the ligand-metal complex, which is key to achieving high enantioselectivity. The synthesis of chiral ligands from amino acid derivatives and other chiral amines is a well-established field, providing a strong basis for the potential of this compound in this area. sioc-journal.cnnih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.gov Chiral primary and secondary amines are among the most successful classes of organocatalysts, operating through the formation of chiral enamine or iminium ion intermediates. cuni.cz

Enantiomerically pure this compound could potentially function as a primary amine organocatalyst. For example, in the presence of an aldehyde or ketone, it could form a chiral enamine, which could then participate in a variety of stereoselective reactions, such as Michael additions or aldol (B89426) reactions. The steric and electronic properties of the oxane ring would likely influence the reactivity and selectivity of the catalytic cycle. The development of chiral amphiphilic secondary amine-porphyrin hybrids for aqueous organocatalysis highlights the innovative approaches being taken in this field, where the principles could be extended to catalysts derived from this compound. mdpi.com

Integration into Advanced Materials Chemistry

The unique structural characteristics of this compound also suggest its potential utility in the field of materials science, particularly in the development of functional polymers and the modification of surfaces.

Polymers with amine functionalities are highly sought after for their ability to be conjugated with other molecules and for their pH-responsive behavior. rsc.org this compound could potentially be used as a functional initiator in ring-opening polymerizations, leading to polymers with a terminal amine group. researchgate.netvot.pl This amine group can then be used for post-polymerization modification, allowing for the attachment of biomolecules, drugs, or other functional moieties. The oxane ring, being part of the initiator, would be incorporated at the chain end, potentially influencing the polymer's solubility and self-assembly properties. The rational design of amine reductant initiators for amine-peroxide redox polymerization is an active area of research where novel amines are of interest. acs.org

Furthermore, the amine group of this compound makes it a candidate for the surface modification of materials. mdpi.com Amine-functionalized surfaces are used in a wide range of applications, from chromatography to biosensors and drug delivery systems. mdpi.comresearchgate.net The molecule could be covalently attached to surfaces rich in hydroxyl or other reactive groups, such as silica (B1680970) or certain polymers. The oxane ring could influence the packing and orientation of the molecules on the surface, potentially creating a well-defined and functional interface. The formation of stable oxane bonds through silanization is a common strategy for surface modification. rsc.orgmdpi.comresearchgate.net

Table 2: Potential Applications in Materials Science

| Application Area | Proposed Role of this compound | Potential Benefit |

| Polymer Chemistry | Functional initiator for polymerization | Introduction of a terminal amine for further functionalization; oxane moiety may influence polymer properties. rsc.orgresearchgate.netvot.placs.orggoogle.com |

| Surface Science | Surface modification agent | Creation of amine-functionalized surfaces for bioconjugation or altered surface properties. mdpi.commdpi.comresearchgate.netresearchgate.net |

| Nanomaterials | Ligand for nanoparticle stabilization | Control of nanoparticle growth and dispersibility; introduction of surface functionality. |

This table presents potential applications based on the known reactivity of amines and oxanes in materials science.

Future Research Directions and Emerging Paradigms

Exploration of Underutilized Reactivity Modes of 1-(Oxan-3-yl)propan-1-amine

The chemical reactivity of this compound is largely untapped. Future research should focus on moving beyond conventional amine chemistry to explore modern synthetic transformations that can selectively functionalize this molecule in novel ways.

A key area of investigation lies in the activation of C-H bonds. The tetrahydropyran (B127337) ring and the propyl chain present multiple C-H bonds that are traditionally considered unreactive. However, recent advances in transition-metal catalysis, particularly with rhodium and palladium, have enabled the direct functionalization of such inert bonds. nih.goveuropa.eu For this compound, this could lead to the introduction of various substituents at specific positions, dramatically increasing its molecular complexity and potential applications. The presence of the nitrogen heteroatom can also direct the regioselectivity of C-H activation. researchgate.net

Furthermore, the application of photoredox and electrochemical catalysis could unveil new reaction pathways. rsc.orgmdpi.comrsc.org These methods, which utilize visible light or electricity to generate reactive intermediates, have proven effective for the α-functionalization of amines and the vicinal functionalization of saturated azaheterocycles. researchgate.netnih.govresearchgate.net For instance, photoredox catalysis could be employed to generate an α-amino radical from this compound, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. eurekaselect.com Electrochemical methods offer a reagent-free approach to oxidation and could be used to achieve selective functionalization under mild conditions. sigmaaldrich.comresearchgate.net

| Reactivity Mode | Potential Transformation | Enabling Technology |

| C-H Activation | Direct arylation or alkylation of the oxane or propyl backbone. | Transition-metal catalysis (Rh, Pd) |

| Photoredox Catalysis | α-Arylation, α-alkylation, or coupling with various radical acceptors. | Visible-light photocatalysts (e.g., iridium or ruthenium complexes) |

| Electrochemical Synthesis | Oxidative cyclization or vicinal difunctionalization. | Constant current or controlled potential electrolysis |

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of environmentally benign and sustainable synthetic routes.

One promising avenue is the use of biocatalysis. mdpi.comfrontiersin.org Enzymes such as transaminases, imine reductases, and amine dehydrogenases offer highly selective and efficient routes to chiral amines under mild, aqueous conditions. europa.euresearchgate.nethims-biocat.eu The development of a biocatalytic route to enantiomerically pure this compound would be a significant advancement, providing access to valuable chiral building blocks.

The exploration of greener solvent systems is another critical area. Water is an ideal solvent from a green chemistry perspective, and many heterocyclic compounds have been successfully synthesized in aqueous media. researchgate.neteurekaselect.comresearchgate.netmdpi.com The use of other green solvents like polyethylene (B3416737) glycol (PEG) or bio-based solvents should also be investigated. nih.gov Continuous flow chemistry offers another sustainable approach, enabling safer and more efficient reactions with reduced waste generation. researchgate.netacs.orgresearchgate.netrsc.org

| Green Chemistry Approach | Potential Application in Synthesis | Key Advantages |

| Biocatalysis | Enantioselective synthesis of chiral this compound. | High selectivity, mild reaction conditions, reduced waste. mdpi.comfrontiersin.org |

| Green Solvents | Synthesis of this compound and its derivatives in water or bio-based solvents. | Reduced environmental impact, improved safety. researchgate.netmdpi.com |

| Flow Chemistry | Continuous manufacturing of this compound. | Enhanced safety, improved efficiency, scalability. researchgate.netacs.org |

High-Throughput Experimentation and Automated Synthesis

To accelerate the discovery of new reactions and optimize reaction conditions for this compound, the adoption of high-throughput experimentation (HTE) and automated synthesis platforms will be crucial.

HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures, in parallel. nih.govscienceintheclassroom.orgmpg.denumberanalytics.com This can dramatically reduce the time and resources required to identify optimal conditions for a given transformation. For instance, an HTE approach could be used to quickly identify the best catalyst system for a novel C-H activation reaction on the oxane ring.

| Technology | Application to this compound Research | Impact |

| High-Throughput Experimentation (HTE) | Rapid screening of catalysts and reaction conditions for new transformations. | Accelerated discovery of novel reactivity and optimization of synthetic routes. nih.govscienceintheclassroom.org |

| Automated Synthesis | Automated synthesis of a library of derivatives for structure-activity relationship studies. | Increased productivity and rapid exploration of chemical space. sigmaaldrich.comnih.gov |

Interdisciplinary Research with Computational Chemistry and Data Science

The integration of computational chemistry and data science offers powerful tools to guide and accelerate research on this compound.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity of the molecule and to elucidate the mechanisms of potential reactions. nih.gov For example, DFT calculations could help to identify the most likely sites for C-H activation or to understand the stereochemical outcome of a biocatalytic reaction. This predictive power can help to prioritize experiments and avoid unnecessary trial-and-error. chemrxiv.org

Data science and machine learning are also emerging as transformative tools in chemistry. acs.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. nih.govmdpi.commdpi.comnih.govresearchgate.net Machine learning algorithms can be trained on experimental data to predict reaction outcomes and to suggest new reaction conditions. acs.org Recently, large language models have even been used to develop frameworks for handling tasks throughout the chemical synthesis development process. nih.gov

| Interdisciplinary Field | Application | Potential Outcome |

| Computational Chemistry (DFT) | Prediction of reactivity, elucidation of reaction mechanisms. | Rational design of experiments, understanding of reaction selectivity. nih.gov |

| Data Science (QSAR, Machine Learning) | Prediction of biological activity and reaction outcomes. | Accelerated discovery of new applications and optimized synthetic protocols. nih.govacs.org |

Q & A

Q. Advanced

- Isotopic labeling (¹⁴C or ³H) tracks metabolic fate.

- LC-MS/MS identifies metabolites in plasma/tissue samples.

- Enzyme inhibition assays (e.g., cytochrome P450 isoforms) assess metabolic interactions.

Cross-reference pharmacokinetic studies on structurally related amines (e.g., 3-cyclohexylpropan-1-amine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.